molecular formula C11H13N3 B13305131 1-Methyl-4-(2-methylphenyl)-1H-pyrazol-5-amine

1-Methyl-4-(2-methylphenyl)-1H-pyrazol-5-amine

Cat. No.: B13305131
M. Wt: 187.24 g/mol
InChI Key: LCPZFLCMTCREDW-UHFFFAOYSA-N
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Description

1-Methyl-4-(2-methylphenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(2-methylphenyl)-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure high yield and purity. The process would typically involve the same cyclization reaction but optimized for large-scale production with considerations for cost, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(2-methylphenyl)-1H-pyrazol-5-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, typically using halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of halogenated or nitro-substituted pyrazoles.

Scientific Research Applications

1-Methyl-4-(2-methylphenyl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-phenyl-1H-pyrazol-5-amine
  • 1-Methyl-4-(2-chlorophenyl)-1H-pyrazol-5-amine
  • 1-Methyl-4-(2-nitrophenyl)-1H-pyrazol-5-amine

Uniqueness

1-Methyl-4-(2-methylphenyl)-1H-pyrazol-5-amine is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, such as altered binding affinity to molecular targets or different pharmacokinetic profiles.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

2-methyl-4-(2-methylphenyl)pyrazol-3-amine

InChI

InChI=1S/C11H13N3/c1-8-5-3-4-6-9(8)10-7-13-14(2)11(10)12/h3-7H,12H2,1-2H3

InChI Key

LCPZFLCMTCREDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(N(N=C2)C)N

Origin of Product

United States

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